8-Azaguanosine-5'-monophosphate 8-Azaguanosine-5'-monophosphate
Brand Name: Vulcanchem
CAS No.: 1165-66-8
VCID: VC20943904
InChI: InChI=1S/C9H13N6O8P/c10-9-11-6-3(7(18)12-9)13-14-15(6)8-5(17)4(16)2(23-8)1-22-24(19,20)21/h2,4-5,8,16-17H,1H2,(H2,19,20,21)(H3,10,11,12,18)/t2-,4-,5-,8-/m1/s1
SMILES: C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)OP(=O)(O)O
Molecular Formula: C9H13N6O8P
Molecular Weight: 364.21 g/mol

8-Azaguanosine-5'-monophosphate

CAS No.: 1165-66-8

Cat. No.: VC20943904

Molecular Formula: C9H13N6O8P

Molecular Weight: 364.21 g/mol

* For research use only. Not for human or veterinary use.

8-Azaguanosine-5'-monophosphate - 1165-66-8

Specification

CAS No. 1165-66-8
Molecular Formula C9H13N6O8P
Molecular Weight 364.21 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C9H13N6O8P/c10-9-11-6-3(7(18)12-9)13-14-15(6)8-5(17)4(16)2(23-8)1-22-24(19,20)21/h2,4-5,8,16-17H,1H2,(H2,19,20,21)(H3,10,11,12,18)/t2-,4-,5-,8-/m1/s1
Standard InChI Key OJUHSJJHRFFVGB-UMMCILCDSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=O)C3=NN2)N)O)O)OP(=O)(O)O
SMILES C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)OP(=O)(O)O
Canonical SMILES C(C1C(C(C(O1)N2C3=NC(=NC(=O)C3=NN2)N)O)O)OP(=O)(O)O

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